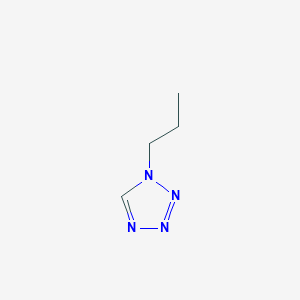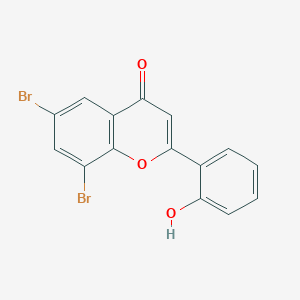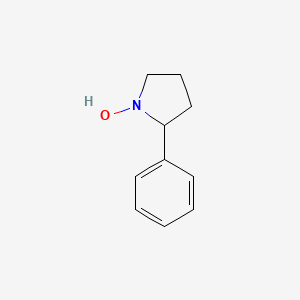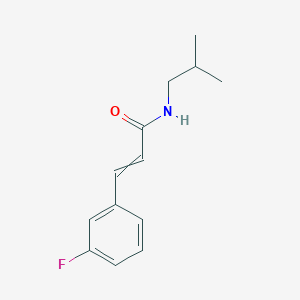
3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group, a prop-2-enamide moiety, and an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde, which undergoes a series of reactions to form the desired product.
Formation of Intermediate: The 3-fluorobenzaldehyde is first converted to 3-fluorocinnamic acid through a Knoevenagel condensation reaction with malonic acid.
Amidation: The 3-fluorocinnamic acid is then reacted with isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the amide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)-N-(2-methylpropyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromophenyl)-N-(2-methylpropyl)prop-2-enamide: Contains a bromine atom instead of fluorine.
3-(3-Methylphenyl)-N-(2-methylpropyl)prop-2-enamide: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(3-Fluorophenyl)-N-(2-methylpropyl)prop-2-enamide imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications compared to its analogs with different substituents.
特性
CAS番号 |
105512-28-5 |
|---|---|
分子式 |
C13H16FNO |
分子量 |
221.27 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-N-(2-methylpropyl)prop-2-enamide |
InChI |
InChI=1S/C13H16FNO/c1-10(2)9-15-13(16)7-6-11-4-3-5-12(14)8-11/h3-8,10H,9H2,1-2H3,(H,15,16) |
InChIキー |
XKYOUCOSTRDNHH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C=CC1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


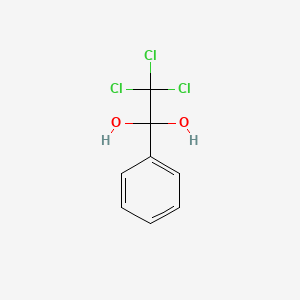
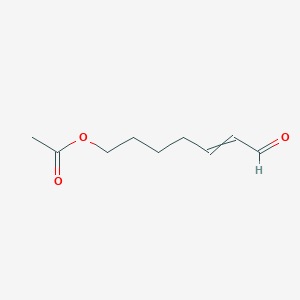

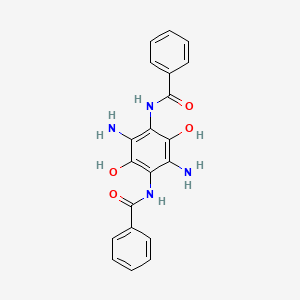
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
silane](/img/structure/B14332681.png)
